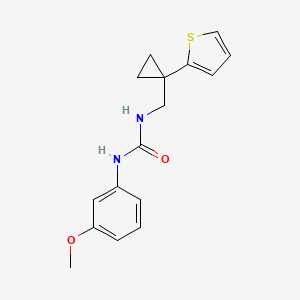

1-(3-Methoxyphenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea

Description

1-(3-Methoxyphenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is a urea derivative featuring a 3-methoxyphenyl group and a cyclopropylmethyl moiety substituted with a thiophen-2-yl ring. This compound combines electron-donating (methoxy) and aromatic (thiophene) functionalities, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-20-13-5-2-4-12(10-13)18-15(19)17-11-16(7-8-16)14-6-3-9-21-14/h2-6,9-10H,7-8,11H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHYLCIWMQSYMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NCC2(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea typically involves the reaction of 3-methoxyaniline with a cyclopropyl isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, or alternative solvents that are more environmentally friendly. The purification process may also be scaled up using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The urea group can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 1-(3-Hydroxyphenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea.

Reduction: Formation of 1-(3-Methoxyphenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)amine.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxyphenyl and thiophenyl groups can enhance its binding affinity and specificity towards these targets, potentially leading to the modulation of specific biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

Substituent Variations and Molecular Weight

The table below compares the target compound with structurally related urea derivatives from the evidence:

Key Observations:

- Target Compound vs. 11l (): The target lacks the thiazole-piperazine-hydrazinyl moiety present in 11l, resulting in a significantly lower molecular weight (~312 vs. 496 g/mol). This simplification may enhance metabolic stability or bioavailability .

- Target Compound vs.

- Role of Cyclopropane: The cyclopropylmethyl group in the target compound and BJ50615 introduces conformational rigidity, which may enhance target selectivity compared to flexible analogs like 6l .

Potential Structure-Activity Relationships (SAR)

While biological data are absent in the evidence, SAR trends can be inferred:

- Electron-Donating Groups: The 3-methoxy group may enhance interactions with hydrophilic binding pockets, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in 11d) that favor hydrophobic interactions .

- Aromatic Systems: Thiophene and phenyl rings enable π-π stacking with protein targets, a feature shared with Montelukast (), which uses quinoline for similar purposes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.